molecular formula C17H20N2O4 B3259665 Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate CAS No. 321904-89-6

Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B3259665
CAS No.: 321904-89-6
M. Wt: 316.35 g/mol
InChI Key: SMWRPYBVDQRMEA-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate isoxazole precursor and piperidine derivative.

  • Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.

  • Catalysts: Transition metal catalysts such as palladium or copper may be employed to facilitate the coupling reactions.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

  • Scale-Up: The process is scaled up to meet industrial demands, ensuring that the reaction conditions are optimized for large-scale production.

Types of Reactions:

  • Oxidation: The hydroxyl group on the isoxazole ring can be oxidized to form a carbonyl group.

  • Reduction: The piperidine ring can undergo reduction to form a piperidinol derivative.

  • Substitution: The benzyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, or Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation of the hydroxyl group can yield isoxazole-5-carboxylic acid derivatives.

  • Reduction Products: Reduction of the piperidine ring can produce piperidinol derivatives.

  • Substitution Products: Substitution reactions can lead to a variety of benzyl-substituted isoxazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties. Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the isoxazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various biological targets, influencing the compound's overall biological activity.

Comparison with Similar Compounds

  • Methyl 4-(4-methyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: Similar structure but lacks the benzyl group.

  • Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: Lacks both the benzyl group and the hydroxyl group on the benzyl moiety.

  • Methyl 4-(4-benzyl-3-hydroxy-5-methylisoxazol-5-yl)piperidine-1-carboxylate: Similar but with an additional methyl group on the isoxazole ring.

Uniqueness: The presence of the benzyl group in Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate enhances its lipophilicity and biological activity compared to similar compounds without this group.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-benzyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-17(21)19-9-7-13(8-10-19)15-14(16(20)18-23-15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWRPYBVDQRMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
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